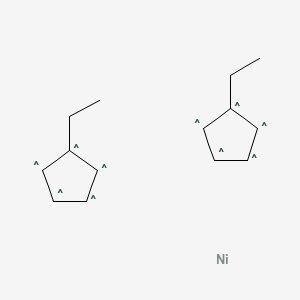

Bis(ethylcyclopentadienyl)nickel(II)

Description

The exact mass of the compound Bis(ethylcyclopentadienyl)nickel, 98% is 244.076192 g/mol and the complexity rating of the compound is 42. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(ethylcyclopentadienyl)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(ethylcyclopentadienyl)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHXTCKWIVCDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31886-51-8 | |

| Record name | Bis(ethylcyclopentadienyl)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with potential applications in catalysis and materials science. This document details a plausible synthetic protocol, expected characterization data, and the underlying chemical principles.

Introduction

Bis(ethylcyclopentadienyl)nickel(II), also known as 1,1'-diethylnickelocene, is a derivative of the well-studied metallocene, nickelocene (B73246). Metallocenes, with their characteristic "sandwich" structure, have garnered significant interest due to their unique electronic and structural properties, which make them valuable in various chemical transformations. The introduction of ethyl substituents on the cyclopentadienyl (B1206354) rings modifies the steric and electronic properties of the parent nickelocene, potentially leading to altered reactivity and solubility.

This guide outlines a robust synthetic methodology and the expected analytical data for the thorough characterization of this compound.

Synthesis of Bis(ethylcyclopentadienyl)nickel(II)

The synthesis of bis(ethylcyclopentadienyl)nickel(II) is analogous to the preparation of nickelocene, involving the reaction of a nickel(II) salt with a source of the ethylcyclopentadienyl anion.[1] A common and effective method utilizes anhydrous nickel(II) chloride and sodium ethylcyclopentadienide. The overall reaction is as follows:

NiCl₂ + 2 Na(C₅H₄C₂H₅) → Ni(C₅H₄C₂H₅)₂ + 2 NaCl

Experimental Protocol

Materials:

-

Ethylcyclopentadiene

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous Nickel(II) Chloride (NiCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane (B92381)

-

Standard Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Preparation of Sodium Ethylcyclopentadienide

-

Under an inert atmosphere, a stirring suspension of sodium hydride (2.1 equivalents) in anhydrous THF is prepared in a Schlenk flask.

-

Ethylcyclopentadiene (2.0 equivalents) is added dropwise to the suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethylcyclopentadienide.

Step 2: Synthesis of Bis(ethylcyclopentadienyl)nickel(II)

-

In a separate Schlenk flask, anhydrous nickel(II) chloride (1.0 equivalent) is suspended in anhydrous THF.

-

The freshly prepared solution of sodium ethylcyclopentadienide from Step 1 is slowly added to the nickel(II) chloride suspension at 0 °C with vigorous stirring.

-

The reaction mixture is stirred at room temperature overnight. The color of the solution will typically change to a deep green or brown, indicative of the formation of the nickelocene derivative.

Step 3: Work-up and Purification

-

The solvent is removed from the reaction mixture under reduced pressure.

-

The resulting solid residue is extracted with anhydrous hexane.

-

The hexane extract is filtered through a cannula to remove the insoluble sodium chloride byproduct.

-

The hexane is removed from the filtrate under reduced pressure to yield crude bis(ethylcyclopentadienyl)nickel(II) as a dark green, oily liquid.

-

Purification can be achieved by vacuum distillation.

Characterization of Bis(ethylcyclopentadienyl)nickel(II)

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈Ni |

| Molecular Weight | 244.99 g/mol |

| Appearance | Green to dark green liquid |

| Boiling Point | 90 °C |

| Density | 1.137 g/mL at 25 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Bis(ethylcyclopentadienyl)nickel(II) is a paramagnetic compound due to the presence of two unpaired electrons on the nickel(II) center.[2] This paramagnetism leads to significant broadening and large chemical shifts in the ¹H NMR spectrum.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) |

| Cyclopentadienyl Protons | Broad signals, significantly shifted upfield or downfield |

| Methylene Protons (-CH₂-) | Broad signal |

| Methyl Protons (-CH₃) | Broad signal |

Note: The exact chemical shifts can be highly dependent on the solvent and temperature. The spectrum of the parent nickelocene shows a very broad proton resonance at around -255 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment | Description |

| 245 | [M]⁺ | Molecular ion peak |

| 152 | [M - C₅H₄C₂H₅]⁺ | Loss of one ethylcyclopentadienyl ligand |

| 93 | [C₅H₄C₂H₅]⁺ | Ethylcyclopentadienyl ligand cation |

| 58 | [Ni]⁺ | Nickel ion |

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which is a fundamental measure of purity.

| Element | Theoretical (%) |

| Carbon (C) | 68.64 |

| Hydrogen (H) | 7.41 |

| Nickel (Ni) | 23.95 |

Visualizing the Workflow

The synthesis of bis(ethylcyclopentadienyl)nickel(II) can be visualized as a two-step process.

Caption: Synthetic workflow for bis(ethylcyclopentadienyl)nickel(II).

Safety Considerations

-

Sodium hydride and sodium metal are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere.

-

Anhydrous solvents are required for this synthesis.

-

Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed protocol for the synthesis and characterization of bis(ethylcyclopentadienyl)nickel(II). By following the outlined procedures and utilizing the specified analytical techniques, researchers can confidently prepare and verify this valuable organometallic compound for further investigation in their respective fields. The paramagnetic nature of this compound presents unique challenges and opportunities for its characterization and application.

References

A Comprehensive Technical Guide to Bis(ethylcyclopentadienyl)nickel(II)

CAS Number: 31886-51-8

This technical guide provides an in-depth overview of the properties, synthesis, and safety information for Bis(ethylcyclopentadienyl)nickel(II), an organometallic compound of interest to researchers in chemistry and materials science. While direct applications in drug development are not prominent, its unique electronic and structural properties make it a valuable subject of study.

Core Properties

Bis(ethylcyclopentadienyl)nickel(II), also known as 1,1'-diethylnickelocene, is a paramagnetic organonickel compound. It is a green to dark green liquid at room temperature, a characteristic that distinguishes it from its solid, unsubstituted counterpart, nickelocene (B73246).[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈Ni | [1] |

| Molecular Weight | 244.99 g/mol | [1] |

| Appearance | Green to dark green liquid | [1] |

| Boiling Point | 90 °C (lit.) | |

| Density | 1.137 g/mL at 25 °C (lit.) | |

| Flash Point | 109 °C (closed cup) | |

| Solubility | Soluble in non-polar organic solvents. |

Synthesis and Handling

Due to its sensitivity to air, Bis(ethylcyclopentadienyl)nickel(II) should be handled under an inert atmosphere, such as argon or nitrogen.

General Synthesis Protocol

A general and common method for the synthesis of nickelocene and its derivatives involves the reaction of a nickel(II) salt with an alkali metal salt of the corresponding cyclopentadienyl (B1206354) ligand. The following protocol is a representative procedure adapted from the synthesis of nickelocene and can be applied to the synthesis of Bis(ethylcyclopentadienyl)nickel(II).

Materials:

-

Anhydrous Nickel(II) chloride (NiCl₂)

-

Sodium metal (or other strong base like sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Sodium Ethylcyclopentadienide: In an inert atmosphere, freshly distilled ethylcyclopentadiene is slowly added to a stirred suspension of sodium metal in anhydrous THF. The reaction is allowed to proceed until the sodium is completely consumed, resulting in a solution of sodium ethylcyclopentadienide.

-

Reaction with Nickel(II) Chloride: The solution of sodium ethylcyclopentadienide is then slowly added to a stirred suspension of anhydrous nickel(II) chloride in THF at a low temperature (e.g., 0 °C).

-

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum.

-

Purification: The resulting crude product is extracted with a non-polar solvent (e.g., hexane) and filtered to remove inorganic salts. The solvent is then removed from the filtrate under vacuum to yield the Bis(ethylcyclopentadienyl)nickel(II) product. Further purification can be achieved by distillation or sublimation under reduced pressure.

Caption: Generalized workflow for the synthesis of Bis(ethylcyclopentadienyl)nickel(II).

Spectroscopic Characterization

Due to the paramagnetic nature of Ni(II) in this complex, its Nuclear Magnetic Resonance (NMR) spectra will exhibit significantly broadened and shifted resonances.

-

¹H NMR Spectroscopy: The proton signals of the ethyl and cyclopentadienyl groups are expected to be broad and shifted to unusual chemical shift values. This is a characteristic feature of paramagnetic metallocenes.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the ethyl and cyclopentadienyl ligands. The metal-ligand vibrations are expected in the far-IR region.

Safety and Handling

Bis(ethylcyclopentadienyl)nickel(II) is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information:

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

Signal Word: Warning

Precautionary Statements:

Users should wear protective gloves, clothing, eye, and face protection. Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. In case of exposure or if you feel unwell, seek medical advice.

Potential Applications

While specific applications in drug development have not been identified, organometallic compounds like Bis(ethylcyclopentadienyl)nickel(II) are of interest in materials science. They can serve as precursors for the deposition of thin metal or metal-containing films through techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). Such materials have potential applications in electronics and spintronics.

Caption: Logical flow from the compound to its potential applications in materials science.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound of interest in various research and development applications. Due to the limited availability of specific crystallographic data for this substituted nickelocene (B73246) derivative, this guide leverages the extensive knowledge of its parent compound, nickelocene, to infer and explain its structural and electronic properties.

Introduction

Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is a derivative of the well-studied metallocene, nickelocene (Ni(C₅H₅)₂).[1][2] Like nickelocene, it is a "sandwich" compound where a central nickel(II) ion is bonded to two ethylcyclopentadienyl ligands.[3][4] These compounds are notable for their unique electronic structures and reactivity, which are of significant academic and industrial interest.[5] This guide will delve into the molecular architecture, the nature of the metal-ligand bonding, and the experimental methodologies used to characterize such compounds.

Molecular Structure

The definitive molecular structure of bis(ethylcyclopentadienyl)nickel(II) has not been reported in publicly accessible crystallographic databases. However, its structure can be confidently inferred from the well-characterized structure of nickelocene.[3][4] The molecule is expected to adopt a sandwich structure where the nickel atom is located between the two parallel ethylcyclopentadienyl rings.

The ethyl substituents on the cyclopentadienyl (B1206354) rings are expected to influence the molecule's physical properties, such as its state (liquid at room temperature) and solubility, without fundamentally altering the core sandwich structure.[2]

Caption: Molecular structure of bis(ethylcyclopentadienyl)nickel(II).

Quantitative Data

While specific crystallographic data for bis(ethylcyclopentadienyl)nickel(II) is not available, the following table summarizes its known physical properties.

| Property | Value |

| Chemical Formula | C₁₄H₁₈Ni |

| Molecular Weight | 244.99 g/mol |

| Appearance | Green to dark green liquid |

| Boiling Point | 90 °C |

| Density | 1.137 g/mL at 25 °C |

| CAS Number | 31886-51-8 |

Bonding and Electronic Structure

The bonding in bis(ethylcyclopentadienyl)nickel(II) is analogous to that in nickelocene, which is best described by molecular orbital theory.[6] The nickel(II) center is formally in a +2 oxidation state, with each ethylcyclopentadienyl ring acting as a uninegative ligand.[3][4]

Nickelocene is a 20-valence electron complex, which is two electrons more than the 18 electrons typically found in stable organometallic compounds like ferrocene.[3][5] These two extra electrons occupy antibonding molecular orbitals, which has significant consequences for the molecule's properties.[5][6]

Key features of the electronic structure include:

-

Paramagnetism: With two unpaired electrons in degenerate antibonding orbitals, the molecule is paramagnetic.[3]

-

Reactivity: The presence of electrons in antibonding orbitals makes nickelocene and its derivatives more reactive than their 18-electron counterparts, often undergoing reactions that lead to an 18-electron configuration.[5]

The d-orbitals of the nickel atom interact with the π-molecular orbitals of the two ethylcyclopentadienyl ligands to form a set of bonding, non-bonding, and antibonding molecular orbitals. The two highest energy electrons reside in the antibonding e₁g* orbitals, leading to its paramagnetic nature.[4][6]

Experimental Protocols

Synthesis

A general method for the synthesis of nickelocene and its derivatives involves the reaction of a nickel(II) salt with a cyclopentadienyl anion source.[4] The following is a representative protocol that can be adapted for the synthesis of bis(ethylcyclopentadienyl)nickel(II).

Materials:

-

Anhydrous nickel(II) chloride (NiCl₂)

-

Sodium metal (or other strong base like sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Sodium Ethylcyclopentadienide: In a Schlenk flask under an inert atmosphere, freshly distilled ethylcyclopentadiene is dissolved in anhydrous THF. Stoichiometric amounts of sodium metal are added portion-wise. The reaction is stirred at room temperature until all the sodium has reacted to form a solution of sodium ethylcyclopentadienide.

-

Reaction with Nickel(II) Chloride: In a separate Schlenk flask, anhydrous nickel(II) chloride is suspended in anhydrous THF. The solution of sodium ethylcyclopentadienide is then slowly added to the NiCl₂ suspension at a low temperature (e.g., 0 °C).

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum. The resulting solid is extracted with a non-polar solvent (e.g., hexane (B92381) or pentane) and filtered to remove sodium chloride.

-

Purification: The solvent from the filtrate is removed under vacuum to yield crude bis(ethylcyclopentadienyl)nickel(II). Further purification can be achieved by vacuum distillation.

Caption: A logical workflow for the synthesis of bis(ethylcyclopentadienyl)nickel(II).

Structural Characterization

The characterization of bis(ethylcyclopentadienyl)nickel(II) would typically involve a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, the ¹H and ¹³C NMR spectra of bis(ethylcyclopentadienyl)nickel(II) are expected to show broad signals with large chemical shift ranges.[7][8] This is a characteristic feature of paramagnetic metallocenes.

-

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the characteristic vibrational modes of the ethylcyclopentadienyl ligands and the metal-ligand bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation patterns.

-

X-ray Crystallography: While no crystal structure has been reported, this technique would be the definitive method for determining the precise bond lengths, bond angles, and overall molecular geometry in the solid state. This would involve growing a single crystal of the compound and analyzing its diffraction pattern.

References

- 1. researchgate.net [researchgate.net]

- 2. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Nickelocene - Wikipedia [en.wikipedia.org]

- 4. Nickelocene [chemeurope.com]

- 5. Nickelocene: Chemical Properties and Uses_Chemicalbook [chemicalbook.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unexpected temperature dependence of 1H paramagnetic shift in MAS NMR of nickelocene - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of Bis(ethylcyclopentadienyl)nickel(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition pathways of bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂), a key organometallic precursor in various chemical applications. Understanding its thermal behavior is paramount for optimizing processes such as chemical vapor deposition and for ensuring safe handling and storage. This document synthesizes available data on its decomposition, providing insights into the reaction mechanisms and products.

Thermal Stability Profile

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(ethylcyclopentadienyl)nickel(II) under a purely inert atmosphere are not extensively available in publicly accessible literature. However, studies conducted in the context of Metal-Organic Chemical Vapor Deposition (MOCVD) provide valuable insights into its thermal decomposition in the presence of reactive gases.

In the presence of oxygen, the interaction with Ni(EtCp)₂ begins at approximately 450 K (177 °C), with the maximum conversion rate observed at 700 K (427 °C). When ozone is introduced, the onset of interaction is lowered to 400 K (127 °C), and the peak conversion rate occurs at 600 K (327 °C). For comparison, the parent compound, nickelocene (B73246) (Ni(Cp)₂), has been reported to begin decomposition on a silver surface at a much lower temperature of 225 K (-48 °C). A related compound has a reported solid-state thermal decomposition temperature of 185 °C.

| Condition | Onset of Interaction/Decomposition | Peak Conversion/Decomposition |

| With Oxygen | ~450 K (177 °C) | 700 K (427 °C) |

| With Ozone | ~400 K (127 °C) | 600 K (327 °C) |

| Related Compound (Solid-State) | 185 °C | - |

| Nickelocene (on Ag surface) | 225 K (-48 °C) | - |

Decomposition Pathway and Products

The thermal decomposition of bis(ethylcyclopentadienyl)nickel(II) is a complex process yielding a variety of gaseous byproducts, particularly in the presence of an oxidant. The decomposition pathway is believed to initiate with the cleavage of the nickel-cyclopentadienyl bond.

In an oxygen-containing argon atmosphere, the decomposition products vary with temperature:

-

At 380–500 K (107–227 °C): The primary gaseous products include carbon monoxide (CO), carbon dioxide (CO₂), formyl radical (HCO), ethanol (B145695) (C₂H₅OH), cyclopentadienecarboxylic acid (CpCOOH), and cyclopentadienone (CpO).

-

At 630–830 K (357–557 °C): At these higher temperatures, smaller oxygenated organic fragments such as ketene (B1206846) (C₂H₂O), propenal (C₃H₄O), and cyclopentenone (C₅H₈O) are observed.

Under fire conditions, hazardous decomposition products include carbon oxides and nickel oxide fumes.

The following diagram illustrates a plausible, generalized decomposition pathway in the presence of oxygen.

Experimental Protocols

The following describes a general methodology for the thermal analysis of organometallic compounds like bis(ethylcyclopentadienyl)nickel(II) using Thermogravimetric Analysis (TGA).

Objective: To determine the thermal stability and decomposition profile of the sample under a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., nitrogen or argon)

-

Microbalance

-

Sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation: A small, representative sample of bis(ethylcyclopentadienyl)nickel(II) (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.

-

Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure an oxygen-free environment.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

The following diagram outlines a typical experimental workflow for TGA analysis.

This guide provides a foundational understanding of the thermal stability and decomposition of bis(ethylcyclopentadienyl)nickel(II) based on current scientific literature. Further dedicated studies, particularly TGA-MS or TGA-FTIR under inert conditions, would provide a more complete picture of its intrinsic thermal behavior and decomposition mechanism.

Bis(ethylcyclopentadienyl)nickel(II) safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for Bis(ethylcyclopentadienyl)nickel(II) (CAS No. 31886-51-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical Identification and Physical Properties

Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, is an organonickel compound. It is a green to dark green liquid that is sensitive to air.[1]

Table 1: Physical and Chemical Properties of Bis(ethylcyclopentadienyl)nickel(II)

| Property | Value | Source(s) |

| CAS Number | 31886-51-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₈Ni | [1][5] |

| Molecular Weight | 244.99 g/mol | [1][2][3][4][5] |

| Appearance | Green to dark green liquid | [1] |

| Boiling Point | 90 °C (literature) | [1][2][3][4] |

| Density | 1.137 g/mL at 25 °C (literature) | [2][3][4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2][4] |

| Solubility | Soluble in non-polar organic solvents like benzene, ether, and chloroform. Insoluble in water. | [6][7] |

| Sensitivity | Air sensitive | [6][8] |

Hazard Identification and GHS Classification

Bis(ethylcyclopentadienyl)nickel(II) is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled.

Table 2: GHS Hazard Classification for Bis(ethylcyclopentadienyl)nickel(II)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Hazard Pictogram:

Toxicological Information

General Methodologies for Acute Toxicity Testing:

-

Oral LD₅₀ (Lethal Dose, 50%): This is a standardized test to determine the single dose of a substance that will cause the death of 50% of a group of test animals when administered orally. The test is typically conducted on rats or mice, and the results are expressed in milligrams of substance per kilogram of body weight.

-

Dermal LD₅₀: This test measures the toxicity of a substance when applied to the skin. A specified amount of the substance is applied to the shaved skin of test animals (often rabbits), and the dose that is lethal to 50% of the animals is determined.

-

Inhalation LC₅₀ (Lethal Concentration, 50%): This test determines the concentration of a substance in the air that will cause the death of 50% of a group of test animals (usually rats) in a specified time.

It is important to note that due to its nickel content, there is a potential for carcinogenicity with prolonged or repeated exposure, although specific data for this compound is limited. The related compound, Bis(cyclopentadienyl)nickel, is considered carcinogenic to humans.[7]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with Bis(ethylcyclopentadienyl)nickel(II).

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., nitrogen or argon) due to its air sensitivity.

-

Store away from oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling Bis(ethylcyclopentadienyl)nickel(II).

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash protection. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not allow the spilled material to enter drains or waterways.

Experimental Protocols and Workflows

While specific experimental protocols for the synthesis or use of Bis(ethylcyclopentadienyl)nickel(II) are application-dependent, a general workflow for its safe handling in a laboratory setting is outlined below.

Caption: A logical workflow for the safe handling of Bis(ethylcyclopentadienyl)nickel(II).

Disposal Considerations

Waste generated from the use of Bis(ethylcyclopentadienyl)nickel(II) must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

Disclaimer

This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. Bis(ethylcyclopentadienyl)nickel | Ni(EtCp)2 | C14H18Ni - Ereztech [ereztech.com]

- 2. Bis(ethylcyclopentadienyl)nickel(II) 31886-51-8 [sigmaaldrich.com]

- 3. Bis(ethylcyclopentadienyl)nickel(II) 31886-51-8 [sigmaaldrich.com]

- 4. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. ereztech.com [ereztech.com]

- 8. BIS(ETHYLCYCLOPENTADIENYL)NICKEL | 31886-51-8 [chemicalbook.com]

Solubility Profile of Bis(ethylcyclopentadienyl)nickel(II) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with applications in catalysis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, physical properties, and general protocols for handling and dissolution in organic solvents.

Core Concepts: Physical Properties and Qualitative Solubility

Table 1: Physical and Chemical Properties of Bis(ethylcyclopentadienyl)nickel(II)

| Property | Value |

| Chemical Formula | Ni(C₅H₄C₂H₅)₂ |

| Molecular Weight | 244.99 g/mol |

| Appearance | Liquid |

| Density | 1.137 g/mL at 25 °C |

| Boiling Point | 90 °C |

| Qualitative Solubility | Soluble in non-polar organic solvents (e.g., benzene, ether, chloroform); Insoluble in water. |

Data sourced from various chemical suppliers and databases.[1]

Experimental Protocol: General Procedure for Dissolution

The following is a generalized experimental protocol for the dissolution of bis(ethylcyclopentadienyl)nickel(II) in an organic solvent for use in a chemical reaction. This procedure is based on standard laboratory practices for handling air- and moisture-sensitive organometallic compounds.

Objective: To prepare a solution of bis(ethylcyclopentadienyl)nickel(II) in a dry, non-polar organic solvent under an inert atmosphere.

Materials:

-

Bis(ethylcyclopentadienyl)nickel(II)

-

Anhydrous, deoxygenated non-polar organic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene, hexane)

-

Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar

-

Inert gas supply (e.g., nitrogen or argon) with a manifold (Schlenk line)

-

Syringes and needles for liquid transfer

-

Septa

Procedure:

-

Inert Atmosphere Preparation: The Schlenk flask is thoroughly dried in an oven and then cooled under a stream of inert gas. The flask is then subjected to several cycles of evacuating the air and backfilling with inert gas to ensure an oxygen- and moisture-free environment.

-

Solvent Transfer: The desired volume of the anhydrous, deoxygenated organic solvent is transferred to the Schlenk flask via a cannula or a dry syringe under a positive pressure of inert gas.

-

Analyte Transfer: The required amount of bis(ethylcyclopentadienyl)nickel(II) is carefully transferred to the solvent-containing Schlenk flask using a syringe. This transfer must be performed under a counterflow of inert gas to prevent exposure to air.

-

Dissolution: The mixture is stirred at room temperature using a magnetic stirrer until the bis(ethylcyclopentadienyl)nickel(II) is fully dissolved. Gentle warming can be applied if necessary, but the thermal stability of the compound should be considered.

-

Storage and Use: The resulting solution should be maintained under an inert atmosphere and used promptly. For storage, the flask should be sealed with a greased glass stopper or a tightly secured septum and stored in a cool, dark place.

Visualization of a General Catalytic Workflow

Given that bis(ethylcyclopentadienyl)nickel(II) is often employed as a catalyst in organic synthesis, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling reaction. This provides a logical representation of the experimental sequence.

Caption: A generalized workflow for a nickel-catalyzed cross-coupling reaction.

This guide provides an overview of the solubility and handling of bis(ethylcyclopentadienyl)nickel(II) based on available information and standard laboratory practices. For specific applications, it is recommended to consult more specialized literature and safety data sheets.

References

Vapor Pressure of Bis(ethylcyclopentadienyl)nickel(II): A Technical Guide

An In-depth Examination of the Volatility and Thermodynamic Properties of a Key MOCVD Precursor

This technical guide provides a detailed overview of the vapor pressure characteristics of Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, a critical liquid precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating nickel-containing thin films. This document is intended for researchers, scientists, and professionals in materials science and drug development who require an understanding of the precursor's volatility for process design and optimization.

Bis(ethylcyclopentadienyl)nickel(II) is favored for its volatility, which allows for efficient gas-phase transport into deposition reactors. Accurate vapor pressure data is fundamental to controlling the precursor concentration in the carrier gas, which directly influences the growth rate and quality of the deposited films.

Vapor Pressure Data

Comprehensive vapor pressure curve data for Bis(ethylcyclopentadienyl)nickel(II) is not widely available in published literature. However, key data points have been reported, which are summarized below. These values are essential for estimating the precursor's behavior under various temperature and pressure conditions typical of MOCVD/ALD processes.

| Temperature (°C) | Temperature (K) | Pressure (mmHg / Torr) | Pressure (Pa) | Source |

| 90 | 363.15 | 1 | 133.32 | Sigma-Aldrich |

| Not Specified | Not Specified | 0.56 | 75 | mocvd-precursor-encyclopedia.de |

Note: The temperature for the 75 Pa pressure value was not specified in the source material but is included for completeness.

Experimental Protocol for Vapor Pressure Determination

The determination of vapor pressure for low-volatility organometallic compounds like Ni(EtCp)₂ is most commonly achieved using Thermogravimetric Analysis (TGA). The following is a detailed protocol for a TGA-based transpiration method, synthesized from established methodologies for similar MOCVD precursors.[1][2][3][4][5][6][7][8] This represents a standard, reliable approach for obtaining accurate vapor pressure data.

Objective:

To measure the mass loss of Bis(ethylcyclopentadienyl)nickel(II) at various isothermal temperatures under a controlled flow of an inert carrier gas to determine its equilibrium vapor pressure.

Apparatus:

-

Thermogravimetric Analyzer (TGA): A high-precision unit capable of measuring mass changes in the microgram range, with precise temperature control (e.g., ±0.5 K) and a programmable furnace.

-

Gas Delivery System: Mass flow controllers to maintain a constant and precise flow rate of a high-purity inert carrier gas (e.g., Nitrogen or Argon).

-

Sample Crucible: An open, shallow crucible made of an inert material (e.g., alumina (B75360) or platinum).

-

Isothermal Furnace Zone: The TGA furnace must be able to maintain a stable isothermal temperature for the duration of each measurement.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of liquid Bis(ethylcyclopentadienyl)nickel(II) (typically 5-15 mg) is placed into the TGA crucible.

-

Instrument Setup: The crucible is placed onto the TGA balance mechanism. The system is sealed and purged with the inert carrier gas to remove any atmospheric contaminants.

-

Isothermal Heating: The sample is heated rapidly to the first desired isothermal temperature. The temperature is then held constant to allow the system to reach thermal equilibrium.

-

Mass Loss Measurement: The mass of the sample is continuously recorded as a function of time at the constant temperature and a constant carrier gas flow rate. The carrier gas becomes saturated with the precursor vapor and transports it out of the crucible. The rate of mass loss ( dm/dt ) becomes constant once a steady state is achieved.

-

Varying Flow Rate (Plateau Determination): To ensure the carrier gas is fully saturated with the precursor vapor (a key condition for the transpiration method), the experiment is repeated at the same temperature but with several different carrier gas flow rates. The apparent vapor pressure is calculated for each flow rate. A "plateau" region where the calculated vapor pressure is independent of the flow rate confirms true equilibrium saturation.[5] Subsequent measurements should use a flow rate within this plateau.

-

Temperature Series: Steps 3-5 are repeated at several different isothermal temperatures to gather data points across a relevant temperature range.

-

Data Analysis: The rate of mass loss ( dm/dt ) at each temperature is used to calculate the vapor pressure (P) using the transpiration equation, which is derived from Dalton's law of partial pressures:

P = ( dm/dt ) * (RT / (M * F))

Where:

-

P is the vapor pressure of the sample.

-

dm/dt is the steady-state rate of mass loss.

-

R is the ideal gas constant.

-

T is the absolute temperature (in Kelvin).

-

M is the molar mass of the sample (244.99 g/mol for Ni(EtCp)₂).

-

F is the molar flow rate of the carrier gas.

-

-

Thermodynamic Analysis: The vapor pressure data is typically plotted as ln(P) versus 1/T (a Clausius-Clapeyron plot). The enthalpy of vaporization (ΔHvap) can be determined from the slope of the resulting straight line (slope = -ΔHvap/R).[8]

Experimental Workflow

The logical flow of the TGA-based transpiration method for determining vapor pressure is illustrated below.

Caption: Workflow for vapor pressure measurement using the TGA transpiration method.

References

- 1. Collection - Vapor Pressures and Sublimation Enthalpies of Nickelocene and Cobaltocene Measured by Thermogravimetry - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 2. ntv.ifmo.ru [ntv.ifmo.ru]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure and DFT Calculations of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of bis(ethylcyclopentadienyl)nickel(II), a paramagnetic organometallic compound of academic interest. Due to the limited availability of specific experimental and computational data for this ethyl-substituted derivative, this document leverages the extensive research on its parent compound, nickelocene (B73246) (Ni(C₅H₅)₂), as a foundational model. The principles and methodologies described herein are directly applicable to understanding the electronic properties of bis(ethylcyclopentadienyl)nickel(II).

Electronic Structure and Bonding

Bis(ethylcyclopentadienyl)nickel(II), like nickelocene, is a member of the metallocene family, featuring a central nickel atom "sandwiched" between two ethylcyclopentadienyl (EtCp) rings. The nickel center is in a formal +2 oxidation state, with the two EtCp rings acting as anionic ligands. This configuration results in a 20-valence electron count, making it one of the most electron-rich transition metal metallocenes.[1][2]

The electronic structure can be understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the nickel atom and the π-molecular orbitals of the cyclopentadienyl (B1206354) rings leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. In nickelocene, and by extension bis(ethylcyclopentadienyl)nickel(II), the highest occupied molecular orbitals (HOMOs) are a pair of degenerate, anti-bonding orbitals (e₁g*). These orbitals are primarily of metal d-orbital character. The presence of two unpaired electrons in these orbitals explains the compound's paramagnetism.[1][2]

The bonding is characterized by the donation of π-electrons from the cyclopentadienyl rings to the metal center. Specifically, three pairs of d-electrons on the nickel atom are involved in the Ni-Cp bonding, occupying the dxy, dx²-y², and dz² orbitals. The remaining two d-electrons occupy the dyz and dxz orbitals, contributing to the paramagnetism.[1][2]

Quantitative Data Summary

The following tables summarize typical experimental and calculated geometric parameters and molecular orbital energies for nickelocene, which serve as a reliable estimate for bis(ethylcyclopentadienyl)nickel(II).

Table 1: Experimental and DFT-Calculated Geometric Parameters for Nickelocene

| Parameter | Experimental (Gas-Phase Electron Diffraction) | DFT Calculation (B3LYP/6-31G(d)) |

| Ni-C bond length (Å) | 2.196 | 2.201 |

| C-C bond length (Å) | 1.431 | 1.435 |

| Ni-Cp (centroid) distance (Å) | 1.83 | 1.85 |

| Cp-Cp inter-ring distance (Å) | 3.66 | 3.70 |

Note: Experimental data for nickelocene is provided as a proxy. DFT results are representative and can vary with the choice of functional and basis set.

Table 2: Calculated Molecular Orbital Energies for Nickelocene (DFT/B3LYP/6-31G(d))

| Molecular Orbital | Energy (eV) | Character | Occupancy |

| e₁g* (LUMO) | -2.5 | Ni 3d (dxz, dyz) anti-bonding | 0 |

| a₁g' (HOMO) | -4.8 | Ni 3d (dz²) non-bonding | 2 |

| e₂g (HOMO-1) | -5.1 | Ni 3d (dxy, dx²-y²) bonding | 4 |

| e₁u (HOMO-2) | -6.5 | Cp π | 4 |

| a₂u (HOMO-3) | -7.2 | Cp π | 2 |

Note: These values are illustrative and depend on the computational methodology.

Experimental and Computational Protocols

Experimental Protocol: X-ray Crystallography

A typical experimental setup for determining the solid-state structure of a metallocene like bis(ethylcyclopentadienyl)nickel(II) would involve the following steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Computational Protocol: Density Functional Theory (DFT) Calculations

A standard DFT protocol to investigate the electronic structure and geometry of bis(ethylcyclopentadienyl)nickel(II) would be as follows:

-

Model Building: The initial molecular structure is built using a molecular modeling program. The cyclopentadienyl rings can be set in either an eclipsed (D₅h symmetry) or staggered (D₅d symmetry) conformation.[1][2]

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A popular and effective method for organometallic compounds is the B3LYP functional with a basis set such as 6-31G(d) for the C and H atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the Ni atom.[3]

-

Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Structure Analysis: Following a successful optimization, a single-point energy calculation is performed to obtain detailed information about the molecular orbitals, their energies, and compositions (e.g., Mulliken population analysis). This allows for the characterization of the HOMO, LUMO, and other frontier orbitals.

Visualizations

The following diagrams illustrate key concepts related to the electronic structure and computational workflow for bis(ethylcyclopentadienyl)nickel(II).

Caption: Simplified MO diagram for a nickelocene-like molecule.

Caption: A typical workflow for DFT calculations.

References

Technical Guide: Purity Analysis and Specifications of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis and specifications for Bis(ethylcyclopentadienyl)nickel(II) (CAS No: 31886-51-8), an organometallic compound with applications in catalysis and materials science. This document outlines the key analytical techniques for quality control, including detailed experimental protocols and expected specifications.

Compound Specifications

Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is a green to dark green, air-sensitive liquid. Its quality is paramount for reproducible research and manufacturing. The following tables summarize the typical physical and chemical specifications for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₈Ni |

| Molecular Weight | 244.99 g/mol |

| Appearance | Green to dark green liquid |

| Boiling Point | 90 °C (lit.)[1] |

| Density | 1.137 g/mL at 25 °C (lit.)[1] |

Table 2: Purity and Impurity Specifications

| Parameter | Specification | Analytical Method |

| Purity | ≥ 98% | Gas Chromatography (GC) |

| Elemental Analysis (Carbon) | Theoretical: 68.64% | Combustion Analysis |

| Elemental Analysis (Hydrogen) | Theoretical: 7.41% | Combustion Analysis |

| Elemental Analysis (Nickel) | Theoretical: 23.95% | Gravimetric or Titration |

| Volatile Impurities | To be identified and quantified | Headspace GC-MS |

| Non-volatile Residue | < 0.1% | Thermogravimetric Analysis (TGA) |

Analytical Workflow for Purity Determination

The purity of Bis(ethylcyclopentadienyl)nickel(II) is assessed through a multi-step analytical workflow. This process ensures the identification and quantification of the main component as well as any potential impurities.

Caption: Purity analysis workflow for Bis(ethylcyclopentadienyl)nickel(II).

Experimental Protocols

Due to the air-sensitive nature of Bis(ethylcyclopentadienyl)nickel(II), all sample handling and preparation must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]

Gas Chromatography (GC)

Gas chromatography is a primary technique for determining the purity of volatile compounds like Bis(ethylcyclopentadienyl)nickel(II).

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Sample Preparation:

-

In an inert atmosphere, prepare a stock solution by dissolving approximately 10 mg of the sample in 1 mL of anhydrous, degassed solvent (e.g., hexane (B92381) or toluene).

-

Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.

-

-

GC Conditions (Representative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Detector Temperature (FID): 300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For GC-MS, identification of impurities is based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the identity and structure of the compound. As a paramagnetic Ni(II) complex, specialized NMR techniques are required.[3][4]

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

In a glovebox, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., benzene-d₆ or toluene-d₈).

-

Transfer the solution to an NMR tube and seal it under an inert atmosphere.

-

-

Acquisition Parameters (¹H NMR - Representative):

-

Pulse Program: A standard one-pulse sequence with a short relaxation delay (e.g., 1 second) due to the paramagnetic nature of the sample.

-

Spectral Width: A wide spectral width (e.g., -50 to 150 ppm) is necessary to observe all signals, as paramagnetism can cause significant chemical shifts.[5][6][7]

-

Number of Scans: 64-128 scans.

-

-

Data Analysis: The spectrum is analyzed for the presence of characteristic signals corresponding to the ethylcyclopentadienyl ligands. The broadness and chemical shifts of the peaks are indicative of the paramagnetic nature of the complex.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN) in the sample, which is compared to the theoretical values to assess purity.

-

Instrumentation: CHN elemental analyzer.

-

Sample Preparation (for air-sensitive liquids):

-

In an inert atmosphere, a small, accurately weighed amount of the liquid sample (typically 1-3 mg) is encapsulated in a tin or silver capsule.

-

The capsule is hermetically sealed to prevent exposure to air during transfer to the instrument.

-

-

Analysis: The encapsulated sample is combusted at high temperatures (e.g., 900-1000 °C). The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

-

Acceptance Criteria: The experimentally determined weight percentages of C and H should be within ±0.4% of the theoretical values.

Conclusion

The purity of Bis(ethylcyclopentadienyl)nickel(II) is critical for its successful application in research and industry. A combination of gas chromatography for purity assessment, NMR spectroscopy for structural confirmation, and elemental analysis for compositional verification provides a robust quality control framework. The experimental protocols outlined in this guide are representative and may require optimization based on the specific instrumentation and sample characteristics. Due to the air-sensitivity of the compound, strict adherence to inert atmosphere handling techniques is essential for obtaining accurate and reliable analytical results.

References

- 1. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]

- 3. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. A Quantum Chemistry View on Two Archetypical Paramagnetic Pentacoordinate Nickel(II) Complexes Offers a Fresh Look on Their NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of bis(ethylcyclopentadienyl)nickel(II), specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this organometallic compound.

Core Physical Properties

Bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with the chemical formula Ni(C₅H₄C₂H₅)₂, is a liquid at room temperature.[1][2] Its physical characteristics are crucial for applications in chemical synthesis and materials science.

Data Presentation

The quantitative physical properties of bis(ethylcyclopentadienyl)nickel(II) are summarized in the table below for clarity and ease of comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 90 °C | Atmospheric Pressure |

| Density | 1.137 g/mL | 25 °C |

Data sourced from publicly available chemical supplier information.[1][3]

Experimental Protocols

While the precise origin of the cited physical data is not detailed in readily available literature, the determination of these properties for organometallic compounds like bis(ethylcyclopentadienyl)nickel(II) follows established experimental methodologies. The following sections describe the general protocols for measuring boiling point and density.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like bis(ethylcyclopentadienyl)nickel(II), several standard laboratory techniques can be employed for this measurement.

-

Distillation Method: A common and accurate method involves the simple distillation of the compound. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the substance is actively distilling at a steady rate, is recorded as the boiling point.

-

Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to be drawn back into the capillary, is taken as the boiling point.

-

Capillary Method: A small, sealed capillary containing the sample is placed in a heating block. The temperature at which the liquid is observed to boil is recorded.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the liquid sample, and the excess is removed. The pycnometer containing the liquid is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement is typically performed at a constant, controlled temperature, such as 25 °C.

-

Hydrometer Method: For larger volumes, a hydrometer can be used. This instrument is floated in the liquid, and the density is read directly from a calibrated scale on the hydrometer's stem at the point where the liquid surface meets the stem.

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its determined physical properties.

Caption: Relationship between Bis(ethylcyclopentadienyl)nickel(II) and its key physical properties.

References

Methodological & Application

Application Notes and Protocols for MOCVD of Nickel Films using Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(ethylcyclopentadienyl)nickel(II), Ni(C₅H₄C₂H₅)₂, as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of nickel and nickel-containing thin films.

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films for a wide range of applications, including catalysis, nanoelectronics, and magnetic storage media.[1][2] Bis(ethylcyclopentadienyl)nickel(II), also known as (EtCp)₂Ni, is a liquid nickel precursor that offers advantages due to its volatility, making it a suitable candidate for MOCVD processes.[3] This document outlines the properties of this precursor and provides protocols for the deposition of nickel-carbon (Ni-C) and nickel oxide (NiO) films.

Precursor Properties: Bis(ethylcyclopentadienyl)nickel(II)

(EtCp)₂Ni is a liquid at room temperature, which simplifies precursor delivery in MOCVD systems. Its physical and chemical properties are summarized in the table below. For comparison, properties of the related solid precursor, bis(cyclopentadienyl)nickel(II) (NiCp₂), are also included.

| Property | Bis(ethylcyclopentadienyl)nickel(II) | Bis(cyclopentadienyl)nickel(II) |

| Linear Formula | Ni(C₅H₄C₂H₅)₂[4] | Ni(C₅H₅)₂ |

| Physical Form | Liquid[4] | Solid |

| Molecular Weight | 244.99 g/mol [4] | 188.88 g/mol |

| Density | 1.137 g/mL at 25 °C[4] | - |

| Boiling Point | 90 °C[3][4] | - |

| Melting Point | - | 171-173 °C |

| Volatility | Volatile[3] | High vapor pressure (max. 43 Torr)[3] |

Experimental Protocols

MOCVD of Nickel-Carbon (Ni-C) Films

This protocol is based on the findings by Alexandrov, S. E., & Protopopova, V. S. for the deposition of Ni-C thin films.[1] The introduction of hydrogen into the reaction system was found to increase the conversion rate of the precursor.[1]

MOCVD System Parameters:

| Parameter | Value |

| Precursor | Bis(ethylcyclopentadienyl)nickel(II) |

| Reaction Systems | (EtCp)₂Ni–Ar and (EtCp)₂Ni–H₂–Ar[1] |

| Substrate | Silicon (p-type, (100) orientation) is a common choice[5] |

| Carrier Gas | Argon (Ar) |

| Reactive Gas | Hydrogen (H₂) (optional, for purer films) |

Protocol:

-

Substrate Preparation:

-

Clean p-type Si(100) wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

-

Dry the substrates with a stream of dry nitrogen and load them into the MOCVD reactor.

-

-

Precursor Handling and Delivery:

-

Fill a stainless-steel bubbler with liquid bis(ethylcyclopentadienyl)nickel(II) in an inert atmosphere (e.g., a glovebox).

-

Maintain the bubbler at a constant temperature to ensure a stable vapor pressure of the precursor.

-

Use a carrier gas (Ar) to transport the precursor vapor into the reaction chamber.

-

-

Deposition Process:

-

Heat the substrate to the desired deposition temperature.

-

Introduce the precursor vapor along with the carrier gas into the reactor.

-

For the deposition of purer nickel films, introduce hydrogen gas along with the argon carrier gas. The presence of H₂ helps in the removal of carbon impurities.[5]

-

The deposition rate is influenced by the substrate temperature and the partial pressure of the precursor.

-

-

Post-Deposition:

-

After the desired film thickness is achieved, stop the precursor flow and cool down the reactor under an inert gas flow.

-

Remove the coated substrates for characterization.

-

Film Characterization:

The deposited Ni-C films can be analyzed using the following techniques:

-

Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[1]

-

Composition: X-ray Fluorescence Spectroscopy (XFS).[1]

MOCVD of Nickel Oxide (NiO) Films

This protocol is derived from studies on the kinetic regularities of NiO film deposition using (EtCp)₂Ni with oxygen or ozone as the oxygen source.[6]

MOCVD System Parameters:

| Parameter | Value |

| Precursor | Bis(ethylcyclopentadienyl)nickel(II) |

| Oxidizing Agents | Oxygen (O₂) or Ozone (O₃)[6] |

| Carrier Gas | Argon (Ar) |

| Deposition Temperature | 600-820 K[6] |

Protocol:

-

Substrate Preparation: As described in section 3.1.

-

Precursor Handling and Delivery: As described in section 3.1.

-

Deposition Process:

-

Heat the substrate to a temperature within the range of 600-820 K.

-

Introduce the (EtCp)₂Ni precursor vapor with the argon carrier gas into the reactor.

-

Simultaneously, introduce the oxidizing agent (O₂ or a mixture of O₃/O₂).

-

The deposition process is kinetically controlled in the temperature range of 600-700 K, with an activation energy of 80 ± 5 kJ·mol⁻¹.[6]

-

Above 700 K, the growth process becomes mass transport controlled.[6]

-

Note: The introduction of ozone may lead to a decrease in the deposition rate due to homogeneous gas-phase reactions with the precursor.[6]

-

-

Post-Deposition: As described in section 3.1.

Film Characterization:

-

Crystallinity: X-ray Diffraction (XRD) to determine the crystal structure.

-

Optical Properties: Spectroscopic ellipsometry or UV-Vis spectroscopy to determine the refractive index and optical bandgap.

Visualizations

Caption: MOCVD Experimental Workflow.

Safety Information

Bis(ethylcyclopentadienyl)nickel(II) is a hazardous substance. Always handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] Store in a cool, dry place away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. Chemical Vapor Deposition of Ni–C Films from Bis-(Ethylcycl...: Ingenta Connect [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Atomic Layer Deposition of NiO using Bis(ethylcyclopentadienyl)nickel(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel oxide (NiO) thin films are of significant interest for a variety of applications, including as electrocatalysts, in chemical sensors, solar cells, and as anode materials for thin-film lithium-ion batteries. Atomic Layer Deposition (ALD) is a superior technique for depositing uniform and conformal thin films with precise thickness control at the atomic level. This document provides detailed application notes and protocols for the ALD of NiO thin films using bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) as the nickel precursor.

Bis(ethylcyclopentadienyl)nickel(II) is a liquid precursor that offers facile process control and sufficient vapor pressure for ALD applications.[1] This document outlines two primary ALD processes for NiO deposition using Ni(EtCp)₂: one employing ozone (O₃) as the co-reactant and another utilizing oxygen plasma (O₂ plasma).

Precursor Properties: Bis(ethylcyclopentadienyl)nickel(II)

| Property | Value |

| Chemical Formula | Ni(C₅H₄C₂H₅)₂ |

| CAS Number | 31886-51-8 |

| Appearance | Green to dark green liquid |

| Boiling Point | 90 °C |

| Density | 1.137 g/mL at 25 °C |

Atomic Layer Deposition Processes and Parameters

Thermal ALD with Ozone (O₃)

This process is suitable for applications where plasma-induced damage is a concern.

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | [2][3] |

| Co-reactant | Ozone (O₃) | [2][3] |

| Deposition Temperature (ALD Window) | 150–300 °C | [2][3] |

| Substrate | Si(100) | [2][3] |

| Resulting Film | Polycrystalline cubic NiO | [2][3] |

Experimental Protocol

A typical thermal ALD process for NiO using Ni(EtCp)₂ and O₃ consists of a four-step cycle:

-

Ni(EtCp)₂ Pulse: Introduce Ni(EtCp)₂ vapor into the reactor chamber. The precursor adsorbs onto the substrate surface.

-

Purge 1: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.

-

O₃ Pulse: Introduce O₃ into the chamber. The ozone reacts with the adsorbed Ni(EtCp)₂ layer to form a layer of NiO.

-

Purge 2: Purge the chamber with an inert gas to remove unreacted O₃ and reaction byproducts.

This cycle is repeated to achieve the desired film thickness.

Logical Relationship of the Thermal ALD Cycle

Caption: Thermal ALD cycle for NiO deposition.

Plasma-Enhanced ALD (PEALD) with Oxygen (O₂) Plasma

PEALD processes often allow for wider deposition windows and can reduce impurity levels in the deposited films.

Quantitative Data Summary

| Parameter | Value | Reference |

| Precursor | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | [1][4][5] |

| Co-reactant | Oxygen (O₂) Plasma | [1][4][5] |

| Deposition Temperature (ALD Window) | 100–325 °C | [1][5] |

| Growth Rate (GPC) | 0.037 ± 0.002 nm/cycle | [1][5] |

| Substrate | p-type Si(100) | [1] |

| Resulting Film | Amorphous NiO at lower temperatures, with crystallinity depending on deposition temperature and cycles. | [1] |

Experimental Protocol

The PEALD process for NiO using Ni(EtCp)₂ and O₂ plasma also follows a four-step cycle:

-

Ni(EtCp)₂ Pulse: Introduce Ni(EtCp)₂ vapor into the reactor chamber for adsorption onto the substrate.

-

Purge 1: Purge the chamber with an inert gas to remove non-adsorbed precursor molecules.

-

O₂ Plasma Exposure: Introduce O₂ gas and apply RF power to generate plasma. The reactive oxygen species react with the surface-adsorbed precursor to form NiO.

-

Purge 2: Purge the chamber with an inert gas to remove reaction byproducts.

This cycle is repeated to grow a film of the desired thickness. Optimization of precursor pulsing time, purging time, O₂ plasma exposure time, and plasma power is crucial for achieving optimal film quality.[1]

Experimental Workflow for NiO ALD

Caption: General experimental workflow for ALD.

Film Properties and Characterization

The properties of the deposited NiO films are highly dependent on the deposition parameters.

Purity and Stoichiometry

-

Carbon is a common impurity in ALD of NiO using cyclopentadienyl-based precursors.[6]

-

For the thermal process with O₃, NiO films with good stoichiometry and low levels of contaminants are obtained at growth temperatures of 250 °C or above.[3]

-

In the PEALD process with O₂ plasma, carbon content decreases with increasing deposition temperature, with no detectable carbon at 325 °C.[1]

Impurity Content in PEALD NiO Films

| Deposition Temperature (°C) | O/Ni Ratio | C contents (at%) |

| 100 | 0.88 | 1.24 |

| 250 | 0.91 | 0.49 |

| 325 | 0.90 | N.D. |

Crystallinity

-

NiO films deposited with O₃ at temperatures of 200 °C and above exhibit a simple cubic polycrystalline structure.[2][3]

-

For the PEALD process, films deposited at various temperatures (100, 250, and 325 °C) were found to be amorphous without any sharp peaks in XRD analysis.[1]

Applications

The ability to deposit high-quality, uniform, and conformal NiO thin films using bis(ethylcyclopentadienyl)nickel(II) opens up possibilities in various research and development areas:

-

Electrocatalysis: NiO films can be used as electrocatalysts for reactions such as the oxygen evolution reaction.

-

Energy Storage: As an anode material in thin-film lithium-ion batteries.[7][8]

-

Electronics: In resistive random-access memory (ReRAM) and as hole transport layers in perovskite solar cells.[9]

-

Sensors: For the fabrication of chemical sensors.

Safety Precautions

Bis(ethylcyclopentadienyl)nickel(II) is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Characteristics of NiO films prepared by atomic layer deposition using bis(ethylcyclopentadienyl)-Ni and O2 plasma [kci.go.kr]

- 5. koreascience.kr [koreascience.kr]

- 6. Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries - ProQuest [proquest.com]

- 9. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]

Application Notes and Protocols for Nickel Nanoparticle Synthesis Utilizing Bis(ethylcyclopentadienyl)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel nanoparticles (NiNPs) are of significant interest across various scientific and industrial fields due to their unique catalytic, magnetic, and conductive properties. These applications span from catalysis in organic synthesis and energy storage solutions to the development of novel drug delivery systems and diagnostic tools. The synthesis of NiNPs with controlled size, shape, and crystallinity is paramount to harnessing their full potential.

One promising precursor for the synthesis of high-purity nickel nanoparticles is the organometallic compound Bis(ethylcyclopentadienyl)nickel(II), often abbreviated as Ni(EtCp)₂. This precursor offers potential advantages in terms of controlled decomposition at relatively lower temperatures, leading to the formation of crystalline nickel nanoparticles. These application notes provide an overview of the synthesis of nickel nanoparticles using Bis(ethylcyclopentadienyl)nickel(II), including generalized experimental protocols, characterization data, and potential applications.

Synthesis Methodology: Thermal Decomposition in Solution

The synthesis of nickel nanoparticles from Bis(ethylcyclopentadienyl)nickel(II) is typically achieved through thermal decomposition in a high-boiling point organic solvent. The presence of capping agents is crucial to control the particle size and prevent agglomeration.